1-chloro-7-iodoheptane
Description
1-Chloro-7-iodoheptane (CAS: 99669-96-2) is a halogenated alkane with the molecular formula C₇H₁₃ClI. It features a seven-carbon chain terminated by a chlorine atom at position 1 and an iodine atom at position 5. This compound is notable for its dual reactivity, where the chlorine and iodine groups enable sequential substitution or elimination reactions in organic synthesis. It is described as unstable and requires refrigeration for storage due to the relatively weak C–I bond, which is prone to decomposition under ambient conditions . Its primary applications include serving as a precursor in the synthesis of complex molecules such as stearolic acid and Z-18-fluoro-9-octadecenoic acid, as demonstrated in multi-step organic reactions .
Properties
IUPAC Name |
1-chloro-7-iodoheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClI/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNUNIQMLYRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-chloro-7-iodoheptane can be prepared through various synthetic routes. One common method involves the halogenation of 1-heptene with ethyl hypocarboxylate, followed by halogen exchange with sodium iodide . Another method is the reaction of 1-heptanol with hydrogen chloride . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-chloro-7-iodoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions: Sodium iodide in acetone is a typical reagent used for halogen exchange reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
1-Chloro-7-iodoheptane is widely used as a building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various chemical transformations that are essential in organic chemistry. For instance, it can be utilized in the formation of carbon-carbon bonds through cross-coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals .
Biological Studies
In biological research, this compound can be employed to study biological pathways and mechanisms. Its halogenated nature enhances its interaction with biological molecules, making it useful for probing cellular functions and mechanisms of action. The compound's derivatives have shown potential in antimicrobial studies, particularly against biofilm-forming pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus, indicating its applicability in medical research .
Pharmaceutical Applications
As an intermediate in the synthesis of pharmaceutical compounds, this compound plays a crucial role in drug development. Its ability to modify biological activities through structural changes makes it a candidate for creating new therapeutic agents. Halogenated compounds often exhibit enhanced pharmacological properties, including increased potency and selectivity .
Industrial Use
In industrial applications, this compound is involved in the production of surfactants and ionic liquids. The moderate length of its alkyl chain contributes to its effectiveness as a surfactant, which is critical in formulations for cleaning products and emulsifiers .
Case Study 1: Antibiofilm Activity
A study evaluated the antibiofilm activity of various iodinated hydrocarbons, including derivatives of this compound. The results indicated that these compounds effectively inhibited biofilm formation at low concentrations (e.g., MIC of 50 µg/mL), showcasing their potential as antimicrobial agents against foodborne pathogens .
Case Study 2: Synthesis of Derivatives
Research has demonstrated that halogenated derivatives of alkanes can enhance intracellular delivery and metabolic stability. This study emphasized the importance of halogenation in improving the efficacy of compounds used in biological systems, further highlighting the relevance of this compound in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-chloro-7-iodoheptane involves its reactivity as a halogenated alkane. The chlorine and iodine atoms can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1-chloro-7-iodoheptane with three analogous compounds: 1-chloro-7-fluoroheptane , 1-chloro-7-phenylheptane , and 1-chloro-8-iodooctane . Key differences in molecular properties, reactivity, and applications are highlighted.
Molecular and Physicochemical Properties
Key Observations:
- Halogen Influence : The iodine atom in this compound contributes to its higher molecular mass compared to its fluoro analog. The C–I bond’s lower bond dissociation energy (~234 kJ/mol vs. ~484 kJ/mol for C–F) explains its instability .
- Phenyl Substituent : 1-Chloro-7-phenylheptane exhibits increased hydrophobicity and steric bulk due to the aromatic ring, which reduces solubility in polar solvents .
Biological Activity
1-Chloro-7-iodoheptane (C7H14ClI) is a halogenated hydrocarbon that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom at the first position and an iodine atom at the seventh position of a seven-carbon alkane chain. Its molecular structure can be represented as follows:
This unique arrangement contributes to its reactivity and biological interactions.
Antibacterial Properties
Recent studies have indicated that iodinated hydrocarbons, including this compound, exhibit significant antibacterial activity. A study focusing on various iodinated compounds found that certain derivatives effectively inhibited biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Vibrio parahaemolyticus. The minimum inhibitory concentration (MIC) for effective antibacterial action was reported to be as low as 50 µg/mL for some iodinated compounds, suggesting a promising avenue for further research into this compound's potential applications in antimicrobial therapies .
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes and interference with biofilm formation. Microscopic studies have shown that iodinated hydrocarbons can disrupt the structural integrity of biofilms, leading to reduced virulence and motility in bacteria . Additionally, these compounds may affect gene expression related to biofilm formation and virulence factors.
Study on Antibiofilm Activity
In a systematic investigation, researchers screened various iodinated hydrocarbons for their antibiofilm activity. Among the compounds tested, this compound displayed notable efficacy in inhibiting biofilm formation. The study utilized scanning electron microscopy (SEM) to visualize biofilm disruption, confirming the compound's potential as an antimicrobial agent .
Toxicity Assessment
Safety evaluations are crucial for understanding the biological activity of halogenated compounds. Toxicological assessments have indicated that while halogenated hydrocarbons can exhibit antimicrobial properties, they may also pose risks depending on their concentration and exposure duration. For instance, this compound has been categorized under compounds requiring careful handling due to potential toxic effects .
Comparative Biological Activity Table
| Compound | MIC (µg/mL) | Antibacterial Activity | Biofilm Disruption |
|---|---|---|---|
| This compound | TBD | Yes | Yes |
| Iodopropynyl Butylcarbamate (IPBC) | 50 | Yes | Yes |
| Other Iodinated Hydrocarbons | TBD | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-chloro-7-iodoheptane, and how are intermediates characterized?
- Methodology : The compound is commonly synthesized via nucleophilic substitution reactions. For example, this compound can be prepared by reacting 7-iodoheptanol with thionyl chloride (SOCl₂) under anhydrous conditions. Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to assess purity .
- Data Interpretation : A table comparing reaction yields under varying temperatures and solvent systems (e.g., dichloromethane vs. toluene) should be included to optimize synthesis.
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology : Detailed experimental protocols must specify stoichiometric ratios, reaction duration, and purification techniques (e.g., column chromatography). For replication, provide step-by-step procedures for quenching, extraction, and solvent removal, as outlined in journal guidelines for experimental sections .
- Validation : Cross-reference NMR chemical shifts with literature values (e.g., δ 3.5–3.7 ppm for CH₂Cl and δ 2.1–2.3 ppm for CH₂I) to confirm product identity .
Advanced Research Questions
Q. What strategies mitigate competing elimination and substitution pathways in reactions involving this compound?
- Methodology : Control reaction conditions to favor substitution:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ bulky bases (e.g., KOtBu) to minimize β-hydrogen elimination.
- Monitor reaction progress via thin-layer chromatography (TLC) to detect byproducts .
Q. How can the reactivity of this compound be exploited in multi-step syntheses of complex organohalides?
- Methodology : Design sequential reactions leveraging the differential reactivity of C-Cl and C-I bonds. For instance:
- Perform Suzuki-Miyaura cross-coupling on the iodide moiety while preserving the chloro group.
- Use Grignard reagents to substitute chloride in a subsequent step.
- Characterize each product via X-ray crystallography to confirm regioselectivity .
- Table : Example multi-step synthesis outcomes:
| Step | Reaction Type | Yield (%) | Key Characterization |
|---|---|---|---|
| 1 | Cross-Coupling | 78 | ¹H NMR, HRMS |
| 2 | Grignard Addition | 65 | ¹³C NMR, XRD |
Q. What analytical techniques resolve discrepancies in halogen-exchange reactivity studies involving this compound?
- Methodology : Combine kinetic isotope effect (KIE) studies with isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) to trace reaction pathways. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns in competing intermediates .
- Hypothesis Testing : If contradictory data arise (e.g., unexpected retention of iodine), conduct control experiments with deuterated analogs to rule out solvent or catalyst interference .
Guidelines for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Interesting (novel mechanistic insights), Novel (unexplored halogen interactions), Ethical (safe handling protocols), and Relevant (applications in materials science) .
- Data Transparency : Archive raw spectral data and chromatograms in supplementary materials to enable peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
